Quercetin-3-glucoside

Description

Properties

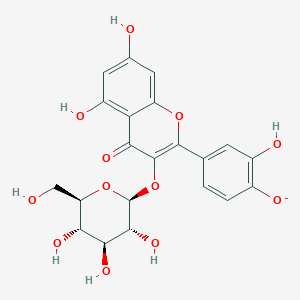

Molecular Formula |

C21H19O12- |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

4-[5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-yl]-2-hydroxyphenolate |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/p-1/t13-,15-,17+,18-,21+/m1/s1 |

InChI Key |

OVSQVDMCBVZWGM-QSOFNFLRSA-M |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)[O-] |

Synonyms |

2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside isoquercetin isoquercitin isoquercitrin isoquercitroside isotrifoliin quercetin 3-(beta-D-glucofuranoside) quercetin 3-O-beta-D-glucofuranoside quercetin-3-glucoside quercetin-3-O-beta-glucoside quercetin-3-O-glucoside trifoliin trifoliin A |

Origin of Product |

United States |

Occurrence and Biosynthesis of Quercetin 3 Glucoside

Natural Abundance and Distribution in Botanical Sources

Quercetin-3-glucoside is one of the most abundant flavonoids in plants. Its widespread occurrence is a testament to its importance in plant life, from providing protection against environmental stressors to contributing to the coloration of flowers and fruits.

This compound is found across a diverse range of plant families. Notable families and species where this compound has been identified include:

Malvaceae: Present in plants like Abelmoschus manihot (Aibika).

Solanaceae: Found in species such as Etunia hybrida.

Brassicaceae: Isolated from vegetables like Brassica rapa var. rapa (turnip).

Elaeagnaceae: Abundant in the fruits of Hippophae rhamnoides (Sea Buckthorn).

Rosaceae: Found in apples (Malus domestica).

Other families: The compound has also been reported in the families Acanthaceae, Adiantaceae, Apiaceae, Asteraceae, Bauhinia, Ceterach, Cotoneaster, Dombeya, Equisetaceae, Euphorbiaceae, Fabaceae, and Polygonaceae.

This compound is a significant component of many edible plants and traditional herbal medicines, contributing to their flavor, color, and potential health benefits.

It has been identified in a variety of dietary sources, including:

Fruits: Apples and sea buckthorn berries are rich sources.

Vegetables: Turnips and other brassicas contain this flavonoid.

Herbal Medicines: Abelmoschus manihot, used in Chinese folk medicine, contains this compound. The compound is also found in Prangos ferulaceae and various other plants used in traditional remedies.

Table 1: Interactive Data Table of Plant Sources of this compound

| Plant Family | Species | Common Name |

|---|---|---|

| Malvaceae | Abelmoschus manihot | Aibika |

| Solanaceae | Etunia hybrida | Petunia |

| Brassicaceae | Brassica rapa var. rapa | Turnip |

| Elaeagnaceae | Hippophae rhamnoides | Sea Buckthorn |

| Rosaceae | Malus domestica | Apple |

| Acanthaceae | Acanthus ilicifolius | Holy-leaved Acanthus |

| Adiantaceae | Adiantum incisum | Maidenhair Fern |

| Apiaceae | Prangos ferulaceae | - |

| Asteraceae | Anaphalis cuneifolia | - |

| Bauhinia | Bauhinia divaricata | Pata de Vaca |

| Equisetaceae | Equisetum arvense | Horsetail |

De Novo Biosynthesis Pathways

The biosynthesis of this compound is an intricate process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway.

The journey to this compound starts with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a key precursor. This molecule then enters the flavonoid biosynthesis pathway.

The core flavonoid structure is assembled by chalcone (B49325) synthase, which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.gov Chalcone isomerase then converts this to naringenin, a central intermediate. frontiersin.org

Subsequent hydroxylation and desaturation steps, catalyzed by enzymes like flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), lead to the formation of the aglycone, quercetin (B1663063). Specifically, FLS catalyzes the conversion of dihydroquercetin to quercetin.

The final and crucial step in the formation of this compound is the attachment of a glucose molecule to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs). nih.govjmb.or.kr

These enzymes utilize UDP-glucose as the sugar donor, transferring the glucose moiety to the quercetin aglycone. researchgate.net The regioselectivity of UGTs is critical, ensuring that the glucose is attached at the correct position to form this compound. jmb.or.kr For instance, a flavonol-specific 3-O-glucosyltransferase is responsible for this specific glycosylation. researchgate.net The diversity of UGTs in plants leads to the wide variety of flavonoid glycosides observed in nature. mdpi.com

The biosynthesis of this compound is tightly regulated at both the transcriptomic and metabolomic levels, often in response to developmental cues and environmental stimuli.

Integrated analyses of the transcriptome and metabolome in various plants have revealed that the expression levels of genes encoding key biosynthetic enzymes are often correlated with the accumulation of this compound and other flavonoids. frontiersin.orgnih.gov For example, in the tea plant 'Zijuan', higher expression of genes in the phenylpropanoid and flavonoid biosynthesis pathways in purple leaves leads to significantly higher concentrations of flavonoids, including quercetin derivatives, compared to green leaves. frontiersin.org

Similarly, studies in soybean seed coats of different colors have shown that the upregulation of most flavonoid biosynthesis genes, including those leading to quercetin, promotes flavonoid accumulation. mdpi.com In Dioscorea cirrhosa, the levels of upstream substrates and downstream flavonoid metabolites, including this compound, are correlated with tuber color, indicating a coordinated regulation of the pathway. nih.gov Furthermore, in raspberries, the down-regulation of 3-O-glycosyltransferase is responsible for the decreased content of flavonol glycosides like this compound during fruit ripening. frontiersin.org These studies highlight the complex regulatory networks that control the production of this important plant secondary metabolite. frontiersin.orgmdpi.comnih.gov

Biotransformation and Chemoenzymatic Synthesis

The production of this compound (Q3G), also known as isoquercitrin, can be achieved through various biotransformation and chemoenzymatic methods. These approaches often utilize enzymes or microbial systems to convert precursor compounds into the desired glucoside, offering advantages in selectivity and yield over traditional chemical synthesis.

Enzymatic Conversion from Precursors (e.g., Rutin (B1680289) to this compound by Naringinase)

A primary method for producing this compound is through the enzymatic hydrolysis of rutin (quercetin-3-O-rutinoside). mdpi.com This process is catalyzed by the enzyme complex naringinase (B1166350), which contains α-L-rhamnosidase and β-D-glucosidase activity. The α-L-rhamnosidase component selectively cleaves the terminal rhamnose sugar from rutin, yielding this compound. mdpi.comnih.gov

Research utilizing naringinase from Penicillium decumbens has demonstrated that this bioconversion is highly dependent on the reaction's pH. mdpi.comnih.govresearchgate.net At an acidic pH, the activity of α-L-rhamnosidase increases, while the activity of β-D-glucosidase is suppressed. mdpi.com This differential activity is crucial for accumulating this compound and preventing its further hydrolysis into the aglycone, quercetin. Studies have shown that controlling the pH at approximately 6.0 results in a high production yield of over 92% of this compound from rutin. nih.govresearchgate.net This enzymatic process can be performed repetitively, with one study achieving an 84% yield after five batches with minimal formation of quercetin. nih.govelsevierpure.com Other enzymes, such as hesperidinase, which also possesses α-L-rhamnosidase activity, have been used to convert rutin, achieving a conversion of 69.5% to this compound after a four-hour reaction. researchgate.net

Table 1: Research Findings on Enzymatic Conversion of Rutin to this compound

| Enzyme Source | Precursor | Key Finding | Yield | Reference |

|---|---|---|---|---|

| Penicillium decumbens naringinase | Rutin | The conversion process is pH-dependent, with optimal production at pH 6.0. | >92% | mdpi.comnih.govresearchgate.net |

| Penicillium decumbens naringinase | Rutin | Repetitive batch conversion is effective with little quercetin formation. | 84% (after 5 batches) | nih.govelsevierpure.com |

Microbial Biocatalysis for this compound Production and Transformation

Microbial systems serve as effective biocatalysts for both the production and subsequent transformation of this compound. These microorganisms can harbor enzymes capable of modifying flavonoid glycosides.

One area of research focuses on the transformation of naturally occurring this compound into its aglycone, quercetin. For instance, Bifidobacterium animalis subsp. lactis AD011, a probiotic strain isolated from infant feces, has been shown to effectively catalyze the conversion of this compound into quercetin. rsc.orgscispace.com This transformation is accomplished by the bacterium's β-glucosidase enzyme. nih.govrsc.org In one study, a crude enzyme extract from this bacterium converted over 85% of the this compound from Salicornia herbacea extracts into quercetin within two hours. rsc.orgscispace.comrsc.org Other microbial strains from genera such as Bacteroides, Clostridium, and Eubacterium are also known to be capable of transforming flavonol glycosides into their functional aglycones. nih.govresearchgate.net

Conversely, microorganisms can be used to produce this compound from other precursors. The fungus Aspergillus acueletus LS04-3 has been studied for its ability to biotransform quercetin glucosides. neliti.com Furthermore, genetically engineered microbes are being developed for targeted synthesis. Recombinant Escherichia coli strains expressing glycosyltransferase genes, such as AtUGT78D2 from Arabidopsis thaliana, can convert quercetin into this compound. researchgate.net By co-expressing multiple glycosyltransferases, it is possible to synthesize more complex derivatives, illustrating the potential of microbial platforms for producing specific flavonoid glycosides. researchgate.net

Table 2: Examples of Microbial Biocatalysis Involving this compound

| Microorganism | Process | Precursor/Substrate | Product | Key Enzyme Activity | Reference |

|---|---|---|---|---|---|

| Bifidobacterium animalis subsp. lactis AD011 | Transformation | This compound | Quercetin | β-glucosidase | rsc.orgscispace.comnih.gov |

| Aspergillus acueletus LS04-3 | Bioconversion | Quercetin glucosides | Quercetin | Not specified | neliti.com |

Optimization of Biotransformation Conditions for this compound Yield

Maximizing the yield of this compound through biotransformation requires the careful optimization of various reaction conditions. Key parameters that influence the efficiency of enzymatic and microbial conversions include pH, temperature, substrate concentration, and the composition of the culture medium.

For the enzymatic conversion of rutin to this compound using naringinase, pH is a critical factor. As noted, a pH of 6.0 is optimal for maximizing the activity of α-L-rhamnosidase while minimizing the hydrolytic action of β-D-glucosidase, leading to the accumulation of the desired product. mdpi.comresearchgate.net

In microbial fermentation processes, the optimization of culture conditions is essential. A study on the biotransformation of quercetin glucosides by Aspergillus acueletus LS04-3 found that quercetin production was highest on the third day of incubation. neliti.com The optimal substrate concentration was determined to be 50 ppm. neliti.com The composition of the growth medium also plays a significant role; the addition of glucose as a carbon source and the presence of a nitrogen source were found to enhance the production of the biotransformation product. neliti.com For the production of quercetin from rutin using recombinant thermostable glycosidases, optimizing the medium formula and feeding strategies in a bioreactor was shown to significantly boost biomass and enzyme production, leading to a high yield of the final product. nih.gov

Another approach involves optimizing physical parameters for hydrolysis. In the subcritical water hydrolysis of rutin, temperature, time, and CO2 pressure are key variables. One study identified optimal conditions for maximizing the simultaneous production of isoquercetin (B192228) (this compound) and quercetin as a temperature of 171.4°C, a time of 10.0 minutes, and a CO2 pressure of 11.0 MPa. nih.gov

Table 3: Optimized Conditions for this compound Production/Transformation

| Biotransformation Method | Parameter Optimized | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|

| Enzymatic (Naringinase) | pH | 6.0 | Maximized this compound yield from rutin | mdpi.comresearchgate.net |

| Microbial (A. acueletus) | Incubation Time | 3 days | Highest quercetin production | neliti.com |

| Microbial (A. acueletus) | Substrate Concentration | 50 ppm | Optimal for bioconversion | neliti.com |

| Microbial (A. acueletus) | Media Composition | Addition of glucose and nitrogen | Increased product yield | neliti.com |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound (Isoquercitrin) |

| Quercetin |

| Rutin (Quercetin-3-O-rutinoside) |

| Rhamnose |

| Glucose |

| Naringenin |

| Hesperidin |

| Hesperetin |

| Isorhamnetin-3-glucoside |

| Isorhamnetin (B1672294) |

| Kaempferol |

| Dihydroquercetin (DHQ) |

| Dihydrokaempferol (DHK) |

| p-Coumaroyl-CoA |

| Malonyl-CoA |

| Naringenin chalcone |

| Cinnamic acid |

| Phenylalanine |

| Protocatechuic acid |

Pharmacokinetics and Metabolism of Quercetin 3 Glucoside Excluding Human Clinical Trials

Absorption and Bioavailability Studies in Animal Models

The bioavailability of quercetin (B1663063) is significantly influenced by the sugar molecule attached to its core structure. Animal studies have been crucial in elucidating the mechanisms by which these glycosides are absorbed and how their structure impacts their entry into the systemic circulation.

The intestinal absorption of quercetin glycosides is a subject of ongoing research, with two primary mechanisms being proposed and investigated in animal models. monash.edunih.gov One pathway involves the active transport of the intact glycoside across the brush border membrane of the small intestine, while the other involves luminal hydrolysis prior to the absorption of the resulting aglycone. monash.edunih.gov

The sodium-dependent glucose transporter 1 (SGLT1) has been identified as a key player in the absorption of Q3G. nih.govresearchgate.net Studies using rat jejunum have shown that Q3G is taken up from the mucosal side via SGLT1. nih.govresearchgate.net This was demonstrated in experiments where the disappearance of Q3G from the mucosal solution was significantly reduced in the presence of D-glucose, the main substrate for SGLT1, and phloridzin, a known inhibitor of the transporter. nih.govresearchgate.net This suggests a competitive interaction for the same transport system. nih.gov Once inside the enterocyte, the intact Q3G is thought to be hydrolyzed by a cytosolic β-glucosidase, releasing the quercetin aglycone. monash.edunih.gov

The second major mechanism involves the enzyme lactase phlorizin (B1677692) hydrolase (LPH), which is located on the brush border membrane of intestinal cells. nih.govresearchgate.net LPH can hydrolyze quercetin glycosides in the lumen of the small intestine, splitting off the sugar moiety to release the quercetin aglycone. monash.edunih.gov The more lipophilic aglycone can then be absorbed by passive diffusion across the cell membrane. researchgate.net Studies in rats have shown that inhibiting LPH significantly reduces both the hydrolysis of Q3G in the intestinal lumen and the subsequent appearance of quercetin metabolites in the plasma, confirming that LPH is a major determinant of Q3G absorption. nih.gov

Interestingly, the absorption mechanism may differ depending on the specific quercetin glucoside. For instance, a study in a rat everted-jejunal sac model suggested that the absorption of quercetin-3-glucoside is primarily dependent on hydrolysis by LPH, whereas quercetin-4'-glucoside absorption involves both LPH-mediated hydrolysis and direct transport by SGLT1. monash.edunih.gov

Animal studies have consistently demonstrated that the form in which quercetin is ingested—as the aglycone or as various glycosides—profoundly affects its bioavailability. In rats, this compound has been shown to be absorbed more efficiently than the quercetin aglycone itself. researchgate.netnih.gov One study found that four hours after administration, the total plasma concentration of quercetin metabolites was approximately three times higher in rats given Q3G compared to those given the pure aglycone. nih.gov This enhanced absorption of the 3-O-glucoside was observed to be sustained over a 24-hour period. researchgate.netnih.gov

In contrast, other quercetin glycosides exhibit much lower bioavailability. Rutin (B1680289) (quercetin-3-O-rutinoside), which has a glucose-rhamnose disaccharide, is poorly absorbed in the small intestine. researchgate.netnih.gov Its absorption relies on the slower process of hydrolysis by microbial enzymes in the lower gastrointestinal tract. cambridge.org Consequently, plasma concentrations of quercetin metabolites after a rutin meal are significantly lower than after a Q3G or quercetin aglycone meal. nih.gov Even more striking is the case of quercetin-3-rhamnoside, where studies in rats failed to detect any quercetin metabolites in the plasma after its consumption, indicating it is not absorbed in the small intestine. researchgate.netnih.govnih.gov

These findings highlight that the nature of the sugar moiety is a critical factor in determining the rate and extent of quercetin absorption.

Table 1: Comparative Plasma Metabolite Concentrations in Rats After Administration of Different Quercetin Forms Data from a study where rats received a meal containing 20 mg of quercetin equivalents.

| Quercetin Form Administered | Total Plasma Concentration of Quercetin Metabolites (µM) at 4 hours | Reference |

|---|---|---|

| This compound | 33.2 ± 3.5 | nih.govnih.gov |

| Quercetin Aglycone | 11.7 ± 1.8 (or 11.2 ± 1.8) | researchgate.netnih.gov |

| Rutin (Quercetin-3-O-rutinoside) | ~3.0 (or 2.5 ± 2.0) | nih.govnih.gov |

| Quercetin-3-rhamnoside | Undetectable | nih.govnih.gov |

As established, the type of sugar attached to the quercetin molecule is a primary determinant of its absorption. The 3-O-glucosylation of quercetin significantly enhances its absorption in the rat small intestine compared to the aglycone. researchgate.netnih.gov Conversely, the presence of a rhamnose sugar, as seen in rutin and quercetin-3-rhamnoside, markedly depresses absorption. researchgate.netnih.gov This is because glycosides containing rhamnose are not substrates for the hydrolytic enzymes or transporters like SGLT1 in the small intestine and must travel to the colon to be acted upon by microbial enzymes. researchgate.netcambridge.org

Biotransformation Pathways in Animal Systems

Once absorbed, this compound does not typically circulate in its original form. It undergoes rapid and extensive biotransformation, beginning with the removal of the glucose molecule, followed by conjugation reactions that modify the quercetin aglycone.

Deglycosylation, the enzymatic removal of the sugar moiety, is a critical first step in the metabolism of quercetin glycosides. nih.govresearchgate.net This process can occur either in the intestinal lumen before absorption or within the intestinal cells after absorption. As discussed previously, lactase phlorizin hydrolase (LPH) on the surface of enterocytes is a key enzyme that hydrolyzes Q3G to quercetin aglycone and glucose in the small intestine. nih.govresearchgate.net

Additionally, once Q3G is transported into the enterocyte, it can be hydrolyzed by a cytosolic broad-specificity β-glucosidase. monash.edunih.gov This intracellular deglycosylation releases the quercetin aglycone, making it available for further metabolism. nih.gov Studies in the nematode C. elegans also support that Q3G is rapidly deglycosylated to quercetin, which then accumulates and is further metabolized. nih.gov The absence of intact Q3G in the plasma of rats fed a diet containing this glucoside strongly suggests that it is completely hydrolyzed either before or during its intestinal absorption. nih.gov

Following deglycosylation, the liberated quercetin aglycone is subjected to extensive phase II metabolism, primarily in the intestinal cells and the liver. researchgate.netnih.gov These reactions involve the conjugation of the aglycone with glucuronic acid (glucuronidation), sulfate (B86663) groups (sulfation), and the addition of methyl groups (methylation). researchgate.net

The primary metabolites found circulating in the plasma of animals after quercetin or Q3G administration are not the free aglycone, but rather its glucuronidated, sulfated, and/or methylated derivatives. researchgate.netnih.gov For example, after oral administration of quercetin to rats, quercetin-3-O-β-glucuronide (Q3GA) is a major metabolite detected in the plasma. nih.govresearchgate.net In fact, the area under the curve (AUC) for Q3GA in rat plasma was found to be over 18-fold higher than that of quercetin itself after oral administration of either compound. nih.gov Other identified metabolites in rat plasma include 3'- and 4'-methylquercetin, which are then often also glucuronidated or sulfated. nih.govnih.gov These extensive conjugation reactions increase the water solubility of the quercetin metabolites, facilitating their excretion from the body.

Role of Gut Microbiota in this compound Metabolism and Conversion to Aglycones

The gut microbiota plays a pivotal role in the metabolism of this compound (Q3G), primarily through deglycosylation and subsequent degradation of the resulting aglycone, quercetin. When ingested, flavonoid glycosides like Q3G are too polar to be absorbed directly and must first be hydrolyzed into their aglycone form. nih.gov This biotransformation is largely carried out by the enzymatic machinery of intestinal bacteria. peerj.com

Specific bacterial species isolated from human feces have been identified as key players in this process. Two notable types are Enterococcus casseliflavus and Eubacterium ramulus. nih.gov Enterococcus casseliflavus primarily utilizes the glucose moiety of Q3G, fermenting it into products such as formate, acetate (B1210297), L-lactate, and ethanol (B145695), but it does not degrade the quercetin aglycone itself. nih.gov In contrast, Eubacterium ramulus is capable of cleaving the flavonoid's aromatic ring system. nih.gov Growing cultures of E. ramulus convert Q3G into metabolites including 3,4-dihydroxyphenylacetic acid, acetate, and butyrate, with phloroglucinol (B13840) identified as a transient intermediate. nih.gov Studies suggest that E. ramulus may be a key organism for the bacterial transformation of flavonoids in the gut. nih.gov

The process of deglycosylation, often mediated by bacterial β-glucosidases, releases the quercetin aglycone, which is more readily absorbed than its glycoside form. nih.gov Following this initial hydrolysis, the gut microbiota can further transform quercetin into various phenolic acids, such as 3,4-dihydroxyphenylacetic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid), and 4-hydroxybenzoic acid. mdpi.com This extensive metabolism by intestinal microorganisms is a crucial step that influences the bioavailability and subsequent physiological effects of ingested Q3G. peerj.com

Table 1: Microbial Metabolism of this compound

| Bacterial Species | Action on this compound | Resulting Metabolites | Reference |

| Enterococcus casseliflavus | Utilizes the sugar moiety only; does not degrade the aglycone. | Formate, Acetate, L-lactate, Ethanol | nih.gov |

| Eubacterium ramulus | Degrades the aromatic ring system. | 3,4-dihydroxyphenylacetic acid, Acetate, Butyrate, Phloroglucinol (transient) | nih.gov |

| General Gut Microbiota | Deglycosylation and ring fission. | Quercetin (aglycone), 3,4-dihydroxyphenylacetic acid, Protocatechuic acid, 4-hydroxybenzoic acid | nih.govmdpi.com |

Distribution and Excretion in Animal Models

Following absorption and metabolism, quercetin and its metabolites are distributed to various tissues throughout the body in animal models. Studies in rats and pigs have demonstrated a wide distribution, with concentrations varying significantly between different organs. nih.gov

In a long-term study where rats were fed a diet containing quercetin for 11 weeks, quercetin and its metabolites were found in numerous tissues. The highest concentrations were detected in the lungs, while the lowest levels were observed in the brain, white fat, and spleen. nih.gov A short-term study in pigs also showed high concentrations in the liver and kidney, with low levels in the brain, heart, and spleen. nih.gov

After intravenous administration of Quercetin-3-O-β-glucuronide (Q3G), a major metabolite, to rats, it showed extensive tissue uptake. The highest concentration was found in the kidney, followed by the liver, heart, and brain, indicating that these organs are significant sites of accumulation for quercetin metabolites. researchgate.net

Table 2: Tissue Distribution of Quercetin and its Metabolites in Animal Models

| Animal Model | Tissue | Concentration of Quercetin/Metabolites | Reference |

| Rat (Long-term study) | Lungs | 3.98 - 15.3 nmol/g | nih.gov |

| Liver | High concentrations | nih.gov | |

| Kidney | High concentrations | nih.gov | |

| Spleen | Low concentrations | nih.gov | |

| White Fat | Low concentrations | nih.gov | |

| Brain | Low concentrations | nih.gov | |

| Pig (Short-term study) | Liver | 5.87 nmol/g | nih.gov |

| Kidney | 2.51 nmol/g | nih.gov | |

| Heart | Low concentrations | nih.gov | |

| Spleen | Low concentrations | nih.gov | |

| Brain | Low concentrations | nih.gov | |

| Rat (Intravenous Q3G) | Kidney | 409.2 ± 118.4 ng/g | researchgate.net |

| Liver | 166.1 ± 52.9 ng/g | researchgate.net | |

| Heart | 97.7 ± 22.6 ng/g | researchgate.net | |

| Brain | 5.8 ± 1.2 ng/g | researchgate.net |

Ingested quercetin and its metabolites are eliminated from the body through both feces and urine. nih.gov The specific metabolites and their quantities excreted depend significantly on the presence and composition of gut microbiota.

Studies using gnotobiotic rats have provided clear evidence for the role of gut bacteria in the elimination profile of this compound. In germ-free rats administered Q3G, quercetin was detected in both feces and urine. nih.gov A similar pattern was observed in rats monoassociated with Enterococcus casseliflavus, which cannot degrade the quercetin aglycone. nih.gov However, in rats associated with Eubacterium ramulus, which actively degrades quercetin, fecal and urinary levels of quercetin were low or undetectable. nih.gov Instead, these animals excreted significant amounts of the degradation product, 3,4-dihydroxyphenylacetic acid, in both feces and urine. nih.gov These findings underscore that the metabolic activity of the gut microbiota directly influences the chemical forms of quercetin derivatives that are ultimately excreted from the animal system.

Table 3: Excretion of this compound and its Metabolites in Gnotobiotic Rats (per 24h)

| Rat Model | Excretion Route | Compound | Amount Excreted (µmol) | Reference |

| Germ-Free | Feces | Quercetin | 0.22 - 0.81 | nih.gov |

| Urine | Quercetin | 0.01 - 0.28 | nih.gov | |

| Monoassociated with Ent. casseliflavus | Feces | Quercetin | 0.79 - 2.7 | nih.gov |

| Urine | Quercetin | 0.10 - 0.59 | nih.gov | |

| Associated with Eu. ramulus | Feces | Quercetin | Up to 0.093 (low/undetectable) | nih.gov |

| Feces | 3,4-dihydroxyphenylacetic acid | 0.047 - 3.6 | nih.gov | |

| Urine | Quercetin | Undetectable - 1.0 | nih.gov | |

| Urine | 3,4-dihydroxyphenylacetic acid | 0.024 - 1.0 | nih.gov |

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Quercetin-3-glucoside has been shown to influence a range of cellular signaling pathways, playing a crucial role in apoptosis, cell cycle regulation, and metabolic control.

Involvement in Apoptotic Pathways

This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms. In human cervical cancer (HeLa) cells, Q3G treatment leads to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov This activation is accompanied by a downregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and an upregulation of the pro-apoptotic protein Bcl-2-associated X protein (Bax). nih.gov The altered Bcl-2/Bax ratio is a critical determinant of mitochondrial-mediated apoptosis. Furthermore, Q3G has been observed to cause DNA fragmentation, a hallmark of apoptosis, in human liver cancer (HepG2) cells. nih.gov The induction of apoptosis in HepG2 cells by Q3G is also associated with the activation of caspase-3. nih.goviiarjournals.org Studies on the aglycone form, quercetin (B1663063), further support these findings, showing its ability to induce apoptosis by activating caspase-3 and regulating the Bcl-2/Bax pathway in human leukemia (HL-60) cells. nih.govscilit.com In human hepatoma (HepG2) cells, quercetin has been shown to induce apoptosis through the activation of caspase-3 and -9 and by increasing the translocation of Bax to the mitochondrial membrane. researchgate.netnih.gov

Table 1: Effects of this compound on Apoptotic Pathways

| Cell Line | Effect | Key Proteins/Events Involved |

|---|---|---|

| Human Cervical Cancer (HeLa) | Induces apoptosis | Activation of caspase-9 and -3, downregulation of Bcl-2, upregulation of Bax nih.gov |

| Human Liver Cancer (HepG2) | Induces apoptosis | DNA fragmentation, activation of caspase-3 nih.goviiarjournals.org |

| Human Leukemia (HL-60) (Quercetin) | Induces apoptosis | Activation of caspase-3, downregulation of Bcl-2, upregulation of Bax nih.govscilit.com |

| Human Hepatoma (HepG2) (Quercetin) | Induces apoptosis | Activation of caspase-3 and -9, increased Bax translocation researchgate.netnih.gov |

Cell Cycle Regulation

This compound has been found to interfere with the normal progression of the cell cycle in cancer cells, a key mechanism in its anti-proliferative effects. In human liver cancer (HepG2) cells, treatment with Q3G resulted in a dose- and time-dependent inhibition of cell proliferation by blocking the cell cycle in the S-phase. nih.gov Similarly, in human cervical cancer (HeLa) cells, Q3G was shown to induce cell cycle arrest at the S phase in a time-dependent manner by altering the activity of cyclin-dependent kinase 2 (CDK2). nih.gov The broader family of flavonoids, including quercetin, has been noted to cause cell cycle arrest at various phases, including G1, S, or G2/M, by influencing the expression of key regulatory proteins such as p21, p27, and p53. researchgate.net For instance, quercetin has been shown to induce G1 phase arrest in HepG2 cells by decreasing the expression of cyclin D1. scienceopen.com It can also lead to a decrease in the levels of CDK2, CDK6, cyclin A, cyclin D, and cyclin E, while increasing the expression of p21 and p27. nih.gov

Table 2: Effects of this compound on Cell Cycle Regulation

| Cell Line | Effect | Key Proteins/Events Involved |

|---|---|---|

| Human Liver Cancer (HepG2) | S-phase arrest | - nih.gov |

| Human Cervical Cancer (HeLa) | S-phase arrest | Alteration of cyclin-dependent kinase 2 (CDK2) nih.gov |

| Human Hepatoma (HepG2) (Quercetin) | G1 phase arrest | Decreased cyclin D1 expression scienceopen.com |

| Various Cancer Cells (Quercetin) | G1, S, or G2/M phase arrest | Modulation of p21, p27, p53, cyclins, and CDKs researchgate.netnih.gov |

Inhibition of DNA Topoisomerase II Activity

A significant molecular target of this compound is DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. nih.gov Studies have revealed that Q3G exhibits a strong ability to inhibit the activity of human DNA topoisomerase II. nih.goviiarjournals.org This inhibition is a crucial aspect of its antitumor mechanism, as the disruption of topoisomerase II function can lead to DNA damage and ultimately trigger apoptosis in cancer cells. iiarjournals.org The inhibition of DNA topoisomerase II by Q3G has been directly linked to its ability to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells. nih.gov

Regulation of Sirtuin 1 (SIRT1)/AMP-activated Protein Kinase (AMPK)/Glucose Transporter Type 4 (GLUT4) Signaling Cascade

This compound has been identified as a modulator of the SIRT1/AMPK/GLUT4 signaling pathway, which is critical for maintaining glucose homeostasis and insulin (B600854) sensitivity. In palmitate-induced insulin-resistant C2C12 myotubes, Q3G demonstrated significant bioactivity by upregulating sirtuin 1 (SIRT1). nih.govacs.orgresearchgate.net This upregulation led to the enhancement of insulin-dependent signaling molecules, including AMPK and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and promoted the translocation of glucose transporter type 4 (GLUT4). nih.govacs.orgresearchgate.net The activation of this pathway enhances glucose uptake by muscle cells, thereby improving insulin sensitivity. nih.govacs.org Molecular dynamics studies have further indicated that Q3G has stable interactions with the SIRT1 protein. nih.govacs.org This modulation of the SIRT1/AMPK/GLUT4 pathway highlights the potential of Q3G in addressing conditions associated with insulin resistance. nih.govnih.gov

Effects on Inflammatory Receptors and Associated Signaling Pathways

This compound and its aglycone, quercetin, have been shown to modulate inflammatory pathways, including the PI3K/AKT/mTOR and STAT3 signaling cascades. Quercetin can inhibit the phosphorylation of PI3K and Akt, which in turn mitigates the activation of mTOR. researchgate.net This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer and inflammatory diseases. mdpi.com By inhibiting the PI3K/Akt/mTOR pathway, quercetin can reduce the release of pro-inflammatory cytokines. wisdomlib.org Studies have shown that quercetin can suppress the proliferation of human keratinocyte (HaCaT) cells and modify proteins related to the PI3K/AKT/GLUT1 signaling pathway. imrpress.com Furthermore, quercetin has been observed to restrict the activation of STAT3, another key transcription factor involved in inflammation and cancer. researchgate.net

Modulation of Low-Density Lipoprotein Receptor (LDLR) Expression and Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Secretion

This compound plays a role in cholesterol metabolism by modulating the expression of the low-density lipoprotein receptor (LDLR) and the secretion of proprotein convertase subtilisin/kexin 9 (PCSK9). In human Huh7 hepatocytes, Q3G at low micromolar concentrations was found to increase the expression of LDLR. nih.govresearchgate.net The LDLR is responsible for the hepatic clearance of plasma cholesterol. nih.govresearchgate.net Concurrently, Q3G reduces the secretion of PCSK9, a protein that promotes the degradation of LDLR. nih.govresearchgate.net By increasing LDLR expression and decreasing PCSK9 secretion, Q3G effectively stimulates the uptake of LDL by hepatocytes. nih.govresearchgate.net Interestingly, Q3G also diminishes the levels of intracellular sortilin, a protein that facilitates the secretion of PCSK9. nih.govresearchgate.net In vitro studies with HepG-2 cells have shown that this compound can reduce PCSK9 mRNA levels and its secretion into the culture medium. mdpi.com

Enzyme Modulation and Protein Interactions of this compound

This compound (Q3G), a prominent flavonoid glycoside found in various plant-based foods, exerts its biological effects through a variety of molecular and cellular mechanisms. A key aspect of its activity lies in its ability to modulate the function of specific enzymes and to interact with various proteins, thereby influencing numerous physiological pathways. This section delves into the specific interactions of Q3G with several key enzymes and proteins, detailing the inhibitory and regulatory effects that have been observed in scientific research.

Inhibition of Intestinal Maltase Activity

The enzymatic landscape of the human intestine plays a critical role in the digestion and absorption of carbohydrates. Quercetin, the aglycone of this compound, has been identified as a weak inhibitor of intestinal maltase. nih.gov The absorption of this compound itself in the small intestine is not primarily dictated by its direct inhibition of maltase, but rather by its hydrolysis.

Research indicates that the absorption of this compound is largely dependent on its hydrolysis by lactase phlorizin (B1677692) hydrolase (LPH), an enzyme located at the brush border membrane of intestinal cells. nih.govetsu.edu An in situ rat perfusion model demonstrated that the hydrolysis of this compound was significantly reduced in the presence of an LPH inhibitor. nih.gov This suggests that the breakdown of this compound into its aglycone, quercetin, by LPH is a crucial step for its subsequent absorption. nih.govetsu.eduresearchgate.net While quercetin itself can inhibit maltase, the primary interaction of this compound in the intestine appears to be its own enzymatic breakdown rather than the direct, potent inhibition of maltase.

Inhibition of Human DL-3-hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) Reductase

HMG-CoA reductase is a key enzyme in the biosynthesis of cholesterol, and its inhibition is a primary strategy for managing hypercholesterolemia. nih.govrsc.org While the direct inhibitory effects of this compound on HMG-CoA reductase are still under investigation, studies on its parent compound, quercetin, have shown promising results. Quercetin has been demonstrated to inhibit the activity of HMG-CoA reductase, leading to a decrease in plasma cholesterol levels in animal models. mdpi.com

A structure-based virtual screening study identified a derivative, quercetin-3-O-(6''-malonyl) glucoside, as a potential inhibitor of human HMG-CoA reductase. nih.gov This computational finding suggests that quercetin glycosides may have the potential to interact with and inhibit this key enzyme in cholesterol metabolism. However, further experimental studies are required to specifically confirm and quantify the inhibitory activity of this compound on human HMG-CoA reductase.

Interaction with Human Small Ubiquitin-Related Modifier 1 (SUMO1) Protein

The process of SUMOylation, the attachment of Small Ubiquitin-related Modifier (SUMO) proteins to target proteins, is a critical post-translational modification that regulates a multitude of cellular processes. The interaction between flavonoids and SUMO proteins has been a subject of scientific inquiry.

In a study utilizing surface plasmon resonance (SPR) to investigate the binding of various flavonoids to human SUMO1, Quercetin 3-β-D-glucoside was among the compounds tested. nih.govresearchgate.netcancer.gov The results of this analysis indicated that Quercetin 3-β-D-glucoside failed to exhibit saturation binding to the SUMO1 protein. nih.govresearchgate.netcancer.gov This suggests a lack of a strong, specific binding interaction between this compound and SUMO1 under the experimental conditions used. In contrast, other flavonoids like quercetin and fisetin (B1672732) did show dose-dependent binding to SUMO1. nih.govresearchgate.net

Inhibition of Escherichia coli Adenosine (B11128) Triphosphate (ATP) Synthase

ATP synthase is a crucial enzyme responsible for the production of adenosine triphosphate (ATP), the primary energy currency of the cell. The inhibition of bacterial ATP synthase is a promising target for the development of new antimicrobial agents. Research has shown that various polyphenols, including this compound, can inhibit the ATP synthase of Escherichia coli.

A study investigating the effects of several polyphenols on E. coli ATP synthase found that Quercetin-3-beta-D-glucoside inhibited the ATPase activity of the enzyme with a half-maximal inhibitory concentration (IC50) of approximately 71 μM. Interestingly, the inhibition by Quercetin-3-beta-D-glucoside was partial, with about 50% residual ATPase activity. A key finding from this research was that while Quercetin-3-beta-D-glucoside inhibited the hydrolytic (ATPase) activity of the enzyme, it did not inhibit ATP synthesis. This differential effect on the two functions of ATP synthase is a notable aspect of its modulatory activity. The inhibition was found to be reversible in all cases studied.

| Compound | Target Enzyme | IC50 (μM) | Extent of Inhibition | Effect on ATP Synthesis |

| Quercetin-3-beta-D-glucoside | E. coli ATP Synthase | ~71 | Partial (~50% residual activity) | No inhibition |

| Quercetin | E. coli ATP Synthase | ~33 | Partial (~20% residual activity) | No inhibition |

| Piceatannol | E. coli ATP Synthase | ~14 | Complete (~0% residual activity) | Inhibition |

| Resveratrol | E. coli ATP Synthase | ~94 | Partial (~60% residual activity) | Inhibition |

| Quercitrin (B1678633) | E. coli ATP Synthase | ~120 | Partial (~60% residual activity) | No inhibition |

Table 1. Inhibitory effects of various polyphenols on Escherichia coli ATP synthase.

Anti-aggregation Activity against Specific Proteins (e.g., A4V SOD1 Mutant)

The misfolding and aggregation of specific proteins are central to the pathology of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS). One of the proteins implicated in familial ALS is the Cu,Zn superoxide (B77818) dismutase (SOD1), with mutations such as A4V leading to its aggregation in motor neurons.

Research has identified Quercetin-3-β-d-glucoside (Q3BDG) as a compound with the ability to inhibit the misfolding and aggregation of the A4V SOD1 mutant. Studies have demonstrated that Q3BDG can combat the oxidation-induced misfolding and subsequent aggregation of this mutant protein. The mechanism of this protective effect is believed to involve a direct interaction between Q3BDG and the A4V SOD1 protein, which may help to stabilize the native, functional state of the protein. This anti-aggregation activity highlights a potential therapeutic avenue for targeting the molecular pathology of SOD1-associated ALS.

Regulation of Drug-Metabolizing Enzymes and Drug Transporters

The metabolism and transport of drugs are critical determinants of their efficacy and potential for drug-drug interactions. This compound has been shown to modulate the activity of various drug-metabolizing enzymes (DMEs) and drug transporters (DTs).

A study investigating the effect of Quercetin-3-O-β-D-glucoside (Q3GA) on the pharmacokinetics of cyclosporin (B1163) A (CsA) in rats revealed that Q3GA can decrease the bioavailability of orally administered CsA. This effect is attributed to the regulation of DMEs and DTs in the liver and small intestine. Quercetin, the aglycone of Q3G, is known to modulate a number of these proteins, including various cytochrome P450 (CYP) enzymes (such as CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), P-glycoprotein (P-gp), and others. While Quercetin-3-glucuronide, a metabolite of quercetin, showed weak inhibitory effects on CYP2C19 and CYP3A4 and no effect on CYP2D6 activity, the parent glycoside's influence on these enzymes and transporters can have significant implications for the metabolism and disposition of co-administered drugs.

| Enzyme/Transporter Family | Specific Examples Modulated by Quercetin |

| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |

| UDP-glucuronosyltransferases (UGTs) | - |

| Sulfotransferases (SULTs) | - |

| Glutathione-S-transferases (GSTs) | - |

| ATP-binding cassette (ABC) transporters | P-glycoprotein (P-gp), MRP2, BCRP |

| Solute carrier (SLC) transporters | OATP1B1 |

Table 2. Drug-metabolizing enzymes and transporters potentially modulated by quercetin and its derivatives.

Mechanisms of Antioxidant Activity

This compound (Q3G), also known as isoquercitrin, demonstrates notable antioxidant properties through a variety of molecular and cellular pathways. These mechanisms collectively contribute to the mitigation of oxidative stress, a pathological process implicated in numerous chronic diseases. The antioxidant actions of Q3G involve the direct scavenging of reactive oxygen species, the upregulation of endogenous antioxidant defenses, and the inhibition of lipid peroxidation.

This compound participates in the direct scavenging of reactive oxygen species (ROS), although its activity in this regard can be influenced by its chemical structure. The antioxidant efficacy of flavonoids is largely attributed to the hydroxylation pattern of the B-ring and the presence of a C2-C3 double bond in conjugation with a 4-oxo function, which facilitates electron delocalization and stabilization of the resulting radical. nih.gov Glycosylation, as seen in Q3G where a glucose molecule is attached at the C-3 position, can modulate this activity. Some studies suggest that the glycosylation of hydroxyl groups may lead to a lower antioxidant activity compared to the aglycone form, quercetin. nih.gov

Despite this, Q3G and its related glycosides have demonstrated the ability to scavenge superoxide radicals, particularly at higher concentrations. nih.gov The primary antioxidant function of quercetin and its derivatives often involves acting as a hydrogen donor, which allows for the neutralization of free radicals. nih.gov Furthermore, quercetin, the aglycone of Q3G, is recognized as a potent scavenger of highly reactive species like hydroxyl radicals and superoxide radicals. nih.gov It can also modulate the generation of ROS by downregulating pathways involved in their production. For instance, quercetin has been shown to downregulate the p66Shc-Rac1 pathway, which is a key driver of ROS generation within cells. nih.gov

In some cellular contexts, such as in certain cancer cell lines, Q3G has been observed to increase intracellular ROS levels, which in turn induces apoptosis. This pro-oxidant effect in a specific cellular environment highlights the complex and context-dependent nature of its interaction with cellular redox systems.

Beyond direct radical scavenging, this compound contributes to cellular antioxidant defense by modulating the activity and expression of endogenous antioxidant enzymes. These enzymes play a critical role in maintaining redox homeostasis by neutralizing ROS.

Glutathione (B108866) (GSH) Levels: Quercetin and its derivatives have been shown to influence the glutathione system. In vivo and in vitro studies have indicated that quercetin can activate the synthesis of glutathione (GSH). nih.gov GSH is a crucial intracellular antioxidant that acts as a hydrogen donor, facilitating the conversion of the superoxide anion to hydrogen peroxide by superoxide dismutase (SOD). nih.gov The hydrogen peroxide is then broken down into water by enzymes like glutathione peroxidase. nih.gov Some research indicates that quercetin metabolites can form conjugates with glutathione, which are then exported from the cell. wur.nl

Superoxide Dismutase-2 (SOD-2): SODs are key enzymes that catalyze the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. Quercetin has been observed to significantly augment SOD activity. researchgate.net In studies involving high-glucose-induced oxidative stress, quercetin treatment was able to counteract the downregulation of SOD activity. researchgate.net Specifically concerning SOD1, a related superoxide dismutase, Quercetin-3-β-D-glucoside has been identified as a chemical chaperone that can prevent the misfolding of mutant SOD1 induced by hydrogen peroxide, a physiologically relevant stressor. nih.gov This suggests a protective role for Q3G in maintaining the function of this critical antioxidant enzyme.

This compound has been shown to effectively attenuate lipid peroxidation, a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. The inhibition of lipid peroxidation is a key aspect of its antioxidant activity.

In studies examining the oxidation of human low-density lipoprotein (LDL), a key event in the development of atherosclerosis, this compound was found to be an effective antioxidant. researchgate.net It significantly increased the lag time of copper-induced LDL oxidation, indicating a protective effect against the initiation of lipid peroxidation. researchgate.net The efficacy of quercetin and its conjugates in preventing LDL oxidation is influenced by the position of the glycosidic bond, with this compound demonstrating notable protective capabilities. researchgate.net This suggests that Q3G can localize in lipid-rich environments like cell membranes and LDL particles, where it can exert its antioxidant effects and protect against oxidative damage.

Mechanisms of Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways and cellular responses involved in inflammation. These mechanisms include the inhibition of pro-inflammatory cytokine production and the exertion of immunosuppressive effects.

A central aspect of the anti-inflammatory action of this compound is its capacity to suppress the production of pro-inflammatory cytokines. These signaling molecules are crucial mediators of the inflammatory response, and their dysregulation can lead to chronic inflammatory conditions.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8): Research has demonstrated that quercetin can effectively suppress the expression of Interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in human synovial cells. nih.gov This inhibition occurs at the level of mRNA expression and is, at least in part, mediated by the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression. nih.gov

Interleukin-6 (IL-6): Studies on quercetin glycosides have also shown their ability to suppress the production of other important pro-inflammatory cytokines. For instance, a Quercetin-3-O-diglucoside-7-O-glucoside isolated from fenugreek leaves demonstrated the ability to suppress IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net This suggests that various glycosidic forms of quercetin, including Q3G, can interfere with the signaling pathways that lead to the production of key inflammatory mediators.

The anti-inflammatory effects of Q3G are often enhanced upon its metabolism to the aglycone form, quercetin. However, the glycoside itself possesses intrinsic anti-inflammatory activity. rsc.org

This compound and its metabolites can also exert immunosuppressive effects, thereby modulating the immune response and attenuating excessive inflammation.

Furthermore, a major metabolite of quercetin, Quercetin-3-O-β-D-glucoside (often referred to as Q3GA in literature), has been shown to enhance the anti-inflammatory properties of M2a macrophages. nih.gov M2 macrophages are typically associated with the resolution of inflammation and tissue repair. By promoting an anti-inflammatory macrophage phenotype, Q3GA can contribute to the dampening of the inflammatory response. nih.gov These findings indicate that Q3G, both directly and through its metabolites, can regulate immune cell function to suppress inflammation. nih.govnih.gov

Research Findings on this compound's Mechanisms

| Mechanism | Finding | Model System | Reference |

|---|---|---|---|

| ROS Scavenging | Exhibited weaker direct radical scavenging activity compared to its aglycone, quercetin, but could scavenge superoxide radicals at high concentrations. | Non-enzymatic assay | nih.govnih.gov |

| Endogenous Antioxidant Regulation | Acted as a chemical chaperone to prevent misfolding of mutant SOD1 induced by hydrogen peroxide. | In vitro model with A4V mutant SOD1 | nih.gov |

| Attenuation of Lipid Peroxidation | Significantly increased the lag time of copper-induced LDL oxidation. | Human low-density lipoprotein (LDL) | researchgate.net |

| Cytokine Inhibition | Quercetin (aglycone) suppressed TNF-α-induced expression of IL-8. | Cultured human synovial cells | nih.gov |

| Cytokine Inhibition | A quercetin glycoside suppressed IL-6 production. | LPS-stimulated RAW 264.7 macrophage cells | researchgate.net |

| Immunosuppression | Quercetin-3-O-β-D-glucoside (metabolite) enhanced the anti-inflammatory properties of M2a macrophages. | Macrophage cell lines | nih.gov |

| Immunosuppression | Quercetin (aglycone) demonstrated an immunosuppressive effect on dendritic cell function. | Dendritic cell models | nih.gov |

Biological Activities and Efficacy Studies in Vitro and Animal Models

Anticancer Activities

Quercetin-3-glucoside has shown notable anticancer activities across various research models. Its efficacy is attributed to several mechanisms, including direct toxicity to cancer cells, inhibition of their proliferation, induction of programmed cell death, and interference with tumor-sustaining processes like angiogenesis.

This compound exhibits direct cytotoxic effects on several human cancer cell lines, meaning it can induce cell death in a dose-dependent manner.

HeLa (Cervical Cancer): Studies on Q3G extracted from apple pomace have shown significant cytotoxic effects on HeLa cells. mdpi.comnih.govnih.gov Treatment with increasing concentrations of Q3G led to substantial growth inhibition, with an IC₅₀ value (the concentration required to inhibit the growth of 50% of cells) of 40 µg/mL after 48 hours of treatment. nih.gov The effect was observed to be dependent on both the dose and the duration of exposure. mdpi.comnih.gov

HepG2 (Liver Cancer): In human liver cancer HepG2 cells, Q3G has been shown to inhibit cell proliferation. iiarjournals.org Notably, research indicates that Q3G exhibits significantly lower toxicity to normal cells, such as primary human and rat hepatocytes, when compared to the chemotherapy drug sorafenib. iiarjournals.org

MCF-7 (Breast Cancer): The anti-proliferative activity of Q3G has been demonstrated in MCF-7 human breast cancer cells. acs.orgsigmaaldrich.com When used alone, Q3G exhibited a dose-dependent inhibition of MCF-7 cell proliferation with an EC₅₀ value (the concentration required to obtain 50% of the maximum effect) of 46.4 ± 1.3 μM. acs.org Research also suggests that Q3G can induce both apoptosis and necrosis in MCF-7 cells. mdpi.com

Cytotoxic and Anti-proliferative Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Finding | Effective Concentration (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Dose- and time-dependent cytotoxic effects. mdpi.comnih.gov | 40 µg/mL (IC₅₀) | nih.gov |

| HepG2 | Liver Cancer | Inhibits cell proliferation. iiarjournals.org | Not specified | iiarjournals.org |

| MCF-7 | Breast Cancer | Dose-dependent anti-proliferative activity. acs.org | 46.4 ± 1.3 μM (EC₅₀) | acs.org |

Beyond its direct cytotoxic impact, Q3G is a potent inhibitor of cancer cell proliferation. This anti-proliferative action has been reported in various cancer cell lines, where it effectively halts their growth and division. iiarjournals.org In studies involving human breast cancer cells (MCF-7), Q3G demonstrated significant, dose-dependent anti-proliferative activity at concentrations between 20 and 60 μM. acs.org Similarly, its aglycone form, quercetin (B1663063), has been shown to reduce cell viability and growth in several cancer types, including prostate cancer and B-lymphoma cells. nih.gov

A key mechanism behind the anticancer activity of Q3G is its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, which prevents cancer cells from completing the division process.

Apoptosis Induction: In HeLa cells, Q3G treatment leads to apoptosis, evidenced by chromosomal DNA degradation. mdpi.comnih.govnih.gov This process involves the activation of key executioner proteins, caspase-9 and caspase-3, and a shift in the balance of apoptosis-regulating proteins, with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. mdpi.comnih.govnih.gov Similarly, in HepG2 liver cancer cells, Q3G was found to induce apoptosis through the activation of caspase-3. iiarjournals.org This activation is a crucial step in the apoptotic pathway, ultimately leading to cell death. iiarjournals.org

Cell Cycle Arrest: Flow cytometric analysis has revealed that Q3G can halt the cell cycle in cancer cells. In HeLa cells, treatment with Q3G caused the cells to accumulate in the S phase of the cell cycle. mdpi.comnih.govnih.gov The proportion of cells in the S phase increased from approximately 33% after 12 hours to 63% after 48 hours of treatment, an effect linked to the alteration of cyclin-dependent kinase 2. mdpi.com In HepG2 cells, treatment with 100 μM of Q3G also resulted in cell cycle arrest at the S phase. iiarjournals.org Depending on the cancer cell type, quercetin and its derivatives can induce arrest at different phases, including the G1/S or G2/M phases. iiarjournals.org

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Research suggests that Q3G can interfere with this process. Studies on pancreatic cancer cells have shown that Q3G can suppress the migratory activity induced by various tumor-promoting growth factors like Vascular Endothelial Growth Factor (VEGF-A) and basic Fibroblast Growth Factor (bFGF). spandidos-publications.com By inhibiting the signaling pathways of these factors, Q3G can potentially limit the development of a blood supply to the tumor, thereby inhibiting its growth and potential to spread. spandidos-publications.com For instance, Q3G was shown to inhibit bFGF-induced migration in SNU-213 pancreatic cancer cells by up to 35% in a dose-dependent manner. spandidos-publications.com

Antioxidant Activities

This compound is recognized for its potent antioxidant properties, primarily its ability to neutralize harmful free radicals. This capacity is crucial for protecting cells from oxidative stress, a condition linked to the development of various chronic diseases, including cancer.

The antioxidant potential of Q3G is frequently evaluated using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.

Studies have consistently shown that Q3G possesses strong free radical scavenging activity. In one study, Q3G extracted from apple pomace demonstrated a 90.75% inhibition of the DPPH radical, a level comparable to the standard antioxidant, ascorbic acid. nih.gov Other research has reported a high antioxidant effect for Q3G with an RC₅₀ value (the concentration required to scavenge 50% of radicals) of 22 µg/mL. researchgate.net A separate study on a related compound, Quercetin-3-O-diglucoside-7-O-glucoside, found an EC₅₀ value of 245.5 μM for DPPH scavenging. tandfonline.com The o-dihydroxyl structure in the B ring of the quercetin molecule is considered crucial for this maximum free radical scavenging activity. researchgate.net

DPPH Free Radical Scavenging Activity of this compound

| Study Finding | Value | Source |

|---|---|---|

| DPPH Inhibition (from apple pomace) | 90.75% | nih.gov |

| Radical Scavenging Capacity (RC₅₀) | 22 µg/mL | researchgate.net |

| DPPH Scavenging (EC₅₀, related glucoside) | 245.5 μM | tandfonline.com |

Protection Against Oxidative Stress in Cellular Models

This compound (Q3G) has demonstrated notable antioxidant properties in various cellular models. It has been shown to alleviate oxidative stress induced by various agents. For instance, Q3G can mitigate ethanol-induced hepatotoxicity and oxidative stress by activating the nuclear factor E2-related factor/antioxidant responsive element (Nrf2/ARE) signaling pathway. nih.gov This pathway is a key regulator of cellular defense against oxidative insults. Studies have shown that Q3G can significantly reduce ethanol-induced cytotoxicity, thereby protecting liver cells from injury. nih.gov

In HeLa cells, a cervical cancer cell line, Q3G has been observed to induce apoptosis (programmed cell death) by increasing the generation of reactive oxygen species (ROS). nih.govresearchgate.net While seemingly contradictory to its antioxidant role, this pro-oxidant activity in cancer cells is a recognized mechanism for the anti-cancer effects of some polyphenols. nih.gov The excessive production of ROS within cancer cells can disrupt their internal balance and trigger cell death pathways. nih.gov

Attenuation of Hydrogen Peroxide (H2O2)-induced Cytotoxicity in Fibroblasts and Hepatocytes

This compound has been investigated for its ability to protect cells from the damaging effects of hydrogen peroxide (H2O2), a common inducer of oxidative stress in laboratory settings. mdpi.com In studies involving human lung fibroblasts (WI-38) and primary human hepatocytes, Q3G, along with its fatty acid esters, has shown cytoprotective effects against H2O2-induced damage. mdpi.comnih.govresearchgate.net

Pre-incubation of these cells with certain long-chain fatty acid esters of Q3G, such as α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) esters, resulted in significantly greater cell viability upon exposure to H2O2. mdpi.comnih.govresearchgate.net While Q3G itself showed some protective ability, its acylated derivatives demonstrated enhanced cytoprotective effects, which is attributed to their increased lipophilicity, allowing for better penetration of cell membranes. mdpi.com

Both Q3G and its derivatives were able to significantly lower the production of lipid hydroperoxides, which are markers of lipid peroxidation, a key consequence of oxidative stress. mdpi.comnih.govdntb.gov.ua Specifically, the ALA and DHA esters of Q3G were found to be more effective at reducing lipid hydroperoxidation compared to both quercetin and Q3G. mdpi.comnih.govdntb.gov.ua Furthermore, fluorescence microscopy has revealed that fatty acid derivatives of Q3G can attenuate H2O2-induced apoptosis. mdpi.comnih.govdntb.gov.ua

It is important to note that the cytoprotective effects of some Q3G esters, like the oleic acid and linoleic acid esters, were observed in primary human hepatocytes but not in human lung fibroblasts. mdpi.comnih.gov

Anti-inflammatory and Immunomodulatory Activities

Reduction of Inflammatory Markers in In Vitro and In Vivo Models

This compound has demonstrated significant anti-inflammatory properties in various experimental models. It has been shown to reduce the levels of pro-inflammatory markers, indicating its potential to modulate inflammatory responses. For instance, Q3G has been found to alleviate inflammatory responses associated with ethanol-induced hepatotoxicity. nih.gov

In vitro studies using RAW 264.7 macrophages, a commonly used cell line for studying inflammation, have shown that the biotransformation of Q3G into its aglycone form, quercetin, by gut microbiota can lead to enhanced anti-inflammatory activity. nih.govrsc.org The resulting quercetin showed improved anti-inflammatory effects against lipopolysaccharide (LPS)-induced inflammation in these macrophages. nih.govrsc.org

Quercetin, the aglycone of Q3G, has been shown to inhibit the release of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov It can also reduce the expression of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a crucial role in the migration of immune cells to sites of inflammation. mdpi.com

Effects on Immune Cell Function (e.g., Endothelial and Monocyte/Macrophage Systems)

This compound and its aglycone, quercetin, exert notable effects on the function of various immune cells, particularly those involved in the inflammatory process, such as endothelial cells, monocytes, and macrophages.

In human umbilical vein endothelial cells (HUVECs), quercetin has been shown to have anti-inflammatory effects by downregulating the expression of ICAM-1 mRNA. frontiersin.org This reduction in adhesion molecules can limit the attachment and subsequent migration of leukocytes to the endothelium, a key step in the inflammatory cascade. mdpi.com Quercetin has also been found to alter the metabolism of HUVECs towards a less inflamed state, both on its own and in the presence of pro-inflammatory stimuli like high glucose and TNF-α. nih.gov

In the context of monocytes and macrophages, quercetin has been shown to inhibit the migration of THP-1 monocytes, a human cell line used to model monocyte behavior. frontiersin.org This inhibition of monocyte migration is a crucial aspect of its anti-atherogenic potential. frontiersin.org Furthermore, quercetin can influence macrophage polarization, favoring a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. nih.gov It achieves this by reducing the expression of pro-inflammatory cytokines and increasing the expression of the M2 marker, IL-10, in both macrophages and microglial cells. nih.gov

Anti-diabetic and Antihyperglycemic Potential

Improvement of Glucose Utilization in Peripheral Tissues

This compound has shown promise in improving glucose metabolism, a key factor in the management of diabetes. Studies have indicated that Q3G can enhance glucose utilization in peripheral tissues.

In a study investigating the effects of Q3G isolated from Leucaena leucocephala seedpods, the compound demonstrated a significant ability to increase glucose uptake in C2C12 muscle cells. acs.org This effect is partly mediated through the SIRT1/AMPK/GLUT4 signaling pathway. acs.org The activation of SIRT1 and the subsequent phosphorylation of AMPK lead to the translocation of GLUT4, a major glucose transporter in muscle and fat cells, to the cell surface, thereby facilitating glucose entry into the cells. acs.org

Furthermore, Q3G has been reported to improve postprandial glycemic control in rats. researchgate.net In vitro studies using Caco-2 cells, a model for the intestinal epithelium, have shown that Q3G can reduce sugar uptake, possibly by decreasing the expression of glucose transporters like SGLT1 and GLUT2. researchgate.net By limiting glucose absorption in the gut, Q3G can help to lower post-meal blood glucose spikes.

Interactive Data Table: Effects of this compound on Biological Markers

| Category | Marker/Activity | Cell/Animal Model | Effect of Q3G/Derivative | Reference(s) |

| Oxidative Stress | Cell Viability (H2O2 induced) | Human Lung Fibroblasts (WI-38), Primary Human Hepatocytes | Increased | mdpi.com |

| Lipid Hydroperoxides | Human Lung Fibroblasts (WI-38), Primary Human Hepatocytes | Decreased | mdpi.com | |

| Apoptosis (H2O2 induced) | Human Lung Fibroblasts (WI-38), Primary Human Hepatocytes | Attenuated | mdpi.com | |

| Inflammation | Inflammatory Markers (general) | In Vitro & In Vivo | Reduced | nih.gov |

| ICAM-1 mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | Downregulated (by Quercetin) | frontiersin.org | |

| Monocyte Migration | THP-1 Monocytes | Inhibited (by Quercetin) | frontiersin.org | |

| Glucose Metabolism | Glucose Uptake | C2C12 Muscle Cells | Increased | acs.org |

| Sugar Uptake | Caco-2 Cells | Reduced | researchgate.net | |

| Postprandial Glycemic Control | Rats | Improved | researchgate.net |

Enhanced Insulin (B600854) Sensitization in Animal Models

This compound (Q3G) has demonstrated notable effects on improving glucose metabolism and insulin sensitivity in various animal models. In Wistar rats, administration of Q3G was found to decrease blood glucose levels during an oral glucose tolerance test (OGTT), indicating improved postprandial glycemic control. researchgate.net Research in mice fed a high-cholesterol diet showed that supplementation with Q3G attenuated the diet-induced increase in plasma insulin, suggesting a beneficial impact on hyperinsulinemia. nih.gov

Table 1: Research Findings on Enhanced Insulin Sensitization

| Model System | Treatment/Compound | Key Findings | Citations |

|---|---|---|---|

| Wistar Rats | This compound | Decreased blood glucose levels in an Oral Glucose Tolerance Test (OGTT). | researchgate.net |

| Mice on High-Cholesterol Diet | This compound (0.05% or 0.1% w/w) | Attenuated the increase in plasma insulin levels. | nih.gov |

| 2K1C Hypertensive Rats | Quercetin | Improved insulin sensitivity, evidenced by lower HOMA-IR and higher HOMA%S. | nih.gov |

| Rat Pancreatic Islets | Quercetin | Potentiated glucose-induced insulin secretion. | nih.gov |

| Diabetic Rats | Quercetin | Preserved pancreatic β-cell integrity and normalized glucose tolerance tests. | nih.gov |

Inhibition of Intestinal Glucose Absorption in Research Models

This compound has been shown to inhibit the absorption of glucose in the intestine, a mechanism that contributes to its antihyperglycemic effects. researchgate.net Studies using Caco-2 cells, a human colon adenocarcinoma cell line often used as a model for the intestinal barrier, revealed that Q3G downregulates the mRNA expression of key glucose transporters. researchgate.net Specifically, the expression of both sodium-dependent glucose transporter-1 (SGLT1) and glucose transporter-2 (GLUT2) was reduced following incubation with Q3G. researchgate.net

Research using everted sacs of rat jejunum further elucidated this process. The disappearance of Q3G from the mucosal side was significantly reduced in the presence of D-glucose or the SGLT1 inhibitor phloridzin, indicating that Q3G itself is transported via SGLT1. nih.gov Other studies support that quercetin glucosides interact with the SGLT1 pathway, thereby competing with and inhibiting the transport of glucose across the mucosal epithelium. nih.gov While some research suggests an interaction with SGLT1, other studies propose that the primary mechanism for Q3G absorption is hydrolysis by the enzyme lactase phlorizin (B1677692) hydrolase (LPH) in the intestinal lumen, followed by passive diffusion of the resulting quercetin aglycone. nih.govmonash.edu Regardless of the precise transport mechanism, the evidence points toward Q3G effectively reducing intestinal sugar uptake by interfering with glucose transport systems. researchgate.net

Table 2: Research Findings on Inhibition of Intestinal Glucose Absorption

| Model System | Treatment/Compound | Key Findings | Citations |

|---|---|---|---|

| Caco-2 Cells | This compound (30 to 60 μM) | Downregulated mRNA expression of SGLT1 and GLUT2 glucose transporters. | researchgate.net |

| Rat Jejunum (Ussing chambers) | This compound (100 μM) | Disappearance from the mucosal solution was inhibited by D-glucose and phloridzin, suggesting transport via SGLT1. | nih.gov |

| Rat Jejunum (Everted sacs) | Quercetin glucosides | Accelerated the carrier-mediated efflux of galactose via a sodium-dependent pathway. | nih.gov |

| Rat Jejunum (Everted sacs) | This compound | Absorption appears to occur primarily after hydrolysis by lactase phlorizin hydrolase (LPH). | nih.govmonash.edu |

Cardiovascular Protective Effects

Attenuation of Atherosclerosis in Animal Models

This compound and its aglycone, quercetin, exhibit significant anti-atherosclerotic properties in animal models. In apolipoprotein E-deficient (ApoE−/−) mice, a common model for atherosclerosis, dietary consumption of quercetin for 6 weeks resulted in a 46% reduction in the atherosclerotic lesion area compared to the placebo group. ahajournals.orgahajournals.org Similar studies have confirmed these findings, showing that quercetin treatment significantly reduces atherosclerotic plaque area, lipid accumulation, and free cholesterol levels in the aortic sinus of ApoE−/− mice fed a high-fat diet. nih.govnih.gov

The mechanisms for this protective effect involve the regulation of lipid metabolism and inflammation. Supplementation with Q3G in mice on a high-cholesterol diet attenuated the rise in plasma cholesterol. nih.gov In diabetic rats with induced atherosclerosis, quercetin administration suppressed the formation of atheromatous plaques and foam cells. spandidos-publications.com This was associated with improvements in the lipid profile, including significant reductions in total cholesterol (TC) and low-density lipoprotein-cholesterol (LDL-C). nih.govnih.gov Furthermore, quercetin has been found to regulate the expression of proteins involved in cholesterol transport and metabolism, such as PCSK9, LXRα, and ABCA1, which collectively contribute to reducing the risk of atherogenesis. nih.gov

Table 3: Research Findings on Attenuation of Atherosclerosis

| Model System | Treatment/Compound | Key Findings | Citations |

|---|---|---|---|

| ApoE-deficient (E°) Mice | Quercetin | Reduced atherosclerotic lesion area by 46%. | ahajournals.orgahajournals.org |

| ApoE−/− Mice on High-Fat Diet | Quercetin | Significantly reduced atherosclerotic plaque area, lipid accumulation, and free cholesterol in the aorta. | nih.govnih.gov |

| ApoE−/− Mice on High-Fat Diet | Quercetin | Significantly decreased serum levels of Total Cholesterol (TC) and LDL-Cholesterol (LDL-C). | nih.govnih.gov |

| Mice on High-Cholesterol Diet | This compound | Attenuated the increase in plasma cholesterol. | nih.gov |

| Diabetic Wistar Rats on High-Fat Diet | Quercetin | Suppressed the formation of atheromatous plaques and foam cells in the carotid artery. | spandidos-publications.com |

Reduction of Lipid Peroxidation and Platelet Aggregation in Research Models

A key aspect of the cardiovascular protective effects of this compound (in its metabolized form) and its aglycone is the potent antioxidant activity, particularly the inhibition of lipid peroxidation. Quercetin-3-O-β-D-glucuronide (Q3GA), a major metabolite of quercetin found in the blood, has been shown to significantly inhibit lipid peroxidation in liposomal membrane models. nih.gov Although its effect was less potent than that of the quercetin aglycone, Q3GA demonstrated the ability to protect membranes from peroxidative damage induced by iron ions, peroxyl radicals, and enzymes. nih.gov This protective action is attributed to its ability to localize within the phospholipid bilayer of cell membranes. nih.gov

Studies have shown that quercetin can counteract oxidative stress by lowering levels of free radicals and lipid peroxides, such as malondialdehyde (MDA). nih.gov In research models, quercetin has been shown to impact collagen-stimulated whole-cell protein tyrosine phosphorylation and intracellular calcium mobilization in a concentration-dependent manner, which are key events in platelet activation. nih.gov

Table 4: Research Findings on Lipid Peroxidation and Platelet Aggregation

| Model System | Treatment/Compound | Key Findings | Citations |

|---|---|---|---|

| Phosphatidylcholine Liposomes | Quercetin-3-O-β-D-glucuronide (Q3GA) | Inhibited lipid peroxidation induced by various agents. | nih.gov |

| In Vitro / Animal Models | Quercetin | Reduces levels of lipid peroxides like malondialdehyde (MDA). | nih.gov |

| Platelet Models | Quercetin | Inhibits collagen-stimulated platelet aggregation in a concentration-dependent manner. | nih.gov |

Improvement of Oxidant-induced Endothelial Dysfunction in Animal Models

This compound and its related compounds play a crucial role in protecting the vascular endothelium from oxidative damage, a key factor in the development of cardiovascular diseases. In animal models, quercetin has been shown to prevent endothelial dysfunction. nih.gov For instance, in normotensive rats fed a high-fat, high-sucrose diet, quercetin supplementation prevented the impairment of endothelium-dependent aortic vasodilation and improved the activity of endothelial nitric oxide synthase (eNOS). nih.gov